Benzo(c)naphtho(1,2-m)tetraphene

Description

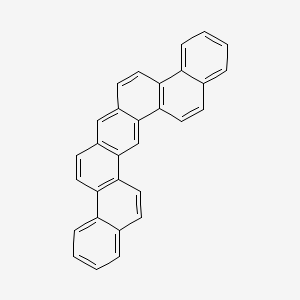

Benzo(c)naphtho(1,2-m)tetraphene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused aromatic ring system. Its structure consists of four linearly fused benzene rings with additional benzo-annulation at specific positions, leading to a planar, extended π-conjugated system.

Properties

CAS No. |

62243-32-7 |

|---|---|

Molecular Formula |

C30H18 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

heptacyclo[16.12.0.03,16.04,13.07,12.021,30.022,27]triaconta-1(18),2,4(13),5,7,9,11,14,16,19,21(30),22,24,26,28-pentadecaene |

InChI |

InChI=1S/C30H18/c1-3-7-23-19(5-1)9-13-27-25(23)15-11-21-17-22-12-16-26-24-8-4-2-6-20(24)10-14-28(26)30(22)18-29(21)27/h1-18H |

InChI Key |

LGCUAGZZQCDTLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=C(C=C43)C6=C(C=C5)C7=CC=CC=C7C=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo©naphtho(1,2-m)tetraphene typically involves multiple steps, including transition metal-catalyzed reactions and oxidative cyclodehydrogenation. One common method is the transition metal-catalyzed kinetic ring annulation, which involves the use of ruthenium-mediated aromatization . Another approach is the iterative Suzuki and Miyaura reactions followed by ring-closing olefin metathesis . These methods allow for the construction of extended polycyclic structures with high precision.

Industrial Production Methods

Industrial production of benzo©naphtho(1,2-m)tetraphene is less common due to the complexity of its synthesis. advancements in synthetic chemistry and the development of more efficient catalytic systems may pave the way for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

Benzo©naphtho(1,2-m)tetraphene undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: DDQ, PhCO3 tBu, trifluoroacetic acid (TFA)

Reduction: NaBH4, LiAlH4

Substitution: Br2, Cl2

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives.

Scientific Research Applications

Benzo©naphtho(1,2-m)tetraphene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo©naphtho(1,2-m)tetraphene involves its interaction with molecular targets and pathways within cells. Its planar structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects . Additionally, its electronic properties enable it to participate in charge transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Structural Isomers and Analogs

Several structurally related PAHs and heteroaromatic compounds exhibit distinct properties due to variations in ring connectivity and substituents:

Table 1: Key Structural Analogs

Key Observations :

- Heteroatom Influence : Thiophene-containing analogs (e.g., Benzo[b]naphtho[1,2-d]thiophene) exhibit distinct electronic properties due to sulfur’s electron-withdrawing nature, which alters charge transport and reactivity compared to purely hydrocarbon PAHs .

- Annellation Effects : Naphtho[1,2-a]tetraphene and Benzo(c)naphtho(1,2-m)tetraphene differ in ring fusion patterns, leading to variations in UV-Vis spectra. For example, annellation theory predicts redshifted absorbance for cata-condensed systems .

Table 2: Cytotoxic Activity of Selected Compounds

Key Observations :

- Electron-Withdrawing Groups : Chloro-substituted derivatives (e.g., compound 3b) show superior cytotoxicity compared to methyl-substituted analogs, likely due to enhanced electrophilicity .

- Thiophene Moieties : Compounds with thiophene (e.g., compound 14) exhibit improved activity, but their environmental persistence (e.g., formation of benzo[b]naphtho[1,2-d]thiophene via Diels-Alder reactions) complicates biodegradation .

Spectroscopic and Physical Properties

- UV-Vis Spectra : Naphtho[1,2-a]tetraphene exhibits a p-band at 1.555, while dibenzo[c,l]chrysene shows a redshifted band at 1.679 due to extended conjugation .

- Chromatographic Behavior : Benzo[b]naphtho[2,1-d]thiophene elutes at specific retention times on DB-5MS columns, aiding analytical differentiation from isomers .

Environmental Behavior

- Biodegradation : Benzo[b]naphtho[1,2-d]thiophene is a recalcitrant metabolite formed during bacterial degradation of benzothiophenes, with 17% conversion efficiency observed .

- Toxicity : Thiophene-derived PAHs exhibit reduced acute toxicity but increased environmental persistence due to stable sulfone byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.